molecular formula C4H3N3O2 B11924163 2-Nitropyrazine

2-Nitropyrazine

Cat. No.: B11924163
M. Wt: 125.09 g/mol
InChI Key: MNURQUMUZCBVPI-UHFFFAOYSA-N
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Description

2-Nitropyrazine is an organic compound with the molecular formula C4H3N3O2. It belongs to the class of nitro derivatives of pyrazine, which are known for their various applications in organic synthesis and material science . The compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitropyrazine can be achieved through several synthetic routes. One common method involves the nitration of pyrazine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where pyrazine is treated with a mixture of nitric acid and sulfuric acid. The reaction is carried out in a continuous flow reactor to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitropyrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Although less common, the pyrazine ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Aminopyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitropyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitropyrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, making this compound and its derivatives valuable in drug discovery and development .

Comparison with Similar Compounds

  • 2-Nitropyridine
  • 2-Nitroimidazole
  • 2-Nitrobenzene

Comparison: 2-Nitropyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties compared to other nitro compounds. This uniqueness makes it a valuable scaffold in the design of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-nitropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-3-5-1-2-6-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNURQUMUZCBVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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